molecular formula C16H24ClNO2 B5129426 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B5129426
M. Wt: 297.82 g/mol
InChI Key: YNQOAOLFOXAVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as ADMT HCl, is a chemical compound that belongs to the tetrahydroisoquinoline family. It is a synthetic alkaloid that has been studied for its potential use in scientific research applications. ADMT HCl is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors, which means that it can activate these receptors to a certain extent but not fully. This property may make 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to have an inhibitory effect on the reuptake of dopamine, which means that it can increase the level of dopamine in the brain. This property may contribute to its potential use in the treatment of depression and addiction.
Biochemical and Physiological Effects
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in mood, motivation, and reward. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive functions such as attention, working memory, and decision-making. These properties may contribute to its potential use in the treatment of psychiatric disorders such as depression and addiction.

Advantages and Limitations for Lab Experiments

1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Another advantage is that it has a high affinity for dopamine receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the brain. Another limitation is that it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.

Future Directions

There are several future directions for the study of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system, which may provide new insights into its potential use in the treatment of depression and addiction. Additionally, future studies could investigate the safety and efficacy of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl in humans, which may pave the way for its clinical use.

Synthesis Methods

1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with allyl magnesium bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with hydrochloric acid to yield 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl. The synthesis method for 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been described in detail in several scientific publications.

Scientific Research Applications

1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been studied for its potential use in scientific research applications. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has also been shown to have a moderate affinity for serotonin receptors, which are involved in the regulation of mood, sleep, and appetite. These properties make 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and addiction.

properties

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-1-prop-2-enyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-6-7-13-12-9-15(19-5)14(18-4)8-11(12)10-16(2,3)17-13;/h6,8-9,13,17H,1,7,10H2,2-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQOAOLFOXAVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(N1)CC=C)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3,3-dimethyl-1-prop-2-enyl-2,4-dihydro-1H-isoquinoline;hydrochloride

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